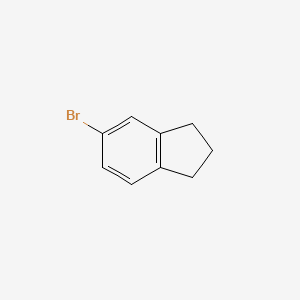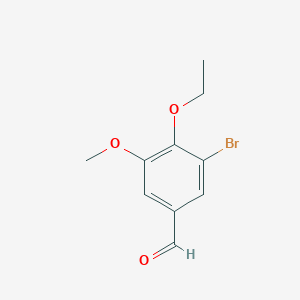
5-溴-2,3-二氢-1H-茚
概述
描述
5-Bromo-2,3-dihydro-1H-indene (5-Br-2,3-DH-indene) is an organic compound that belongs to the family of heterocyclic compounds. It is a highly versatile molecule with many applications in the fields of medicinal chemistry, organic synthesis, and materials science.
科学研究应用
分子结构和振动研究
5-溴-2,3-二氢-1H-茚,2,3-二氢-1H-茚的衍生物,在分子结构和振动性质的研究中显示出潜力。研究表明,其平衡几何构型和谐波频率可以通过密度泛函理论计算确定。这对于理解此类化合物的分子行为具有重要意义 (Prasad 等人,2010)。
催化化学反应
5-溴-2,3-二氢-1H-茚衍生物已用于铑催化的 [5+2-2] 脱羰基环加成反应。这些反应在有机化学中很重要,涉及碳-碳键断裂,证明了该化合物在复杂化学合成中的效用 (Hu 等人,2022)。
宝石二氟化合物的合成
该化合物在宝石二氟化合物的合成中也起着至关重要的作用。该合成从市售的茚满酮开始,涉及一个关键的宝石二氟化步骤。此类工艺在开发各种药物和农用化学品中至关重要 (Zhang 等人,2014)。
晶体学研究
该化合物的衍生物用于晶体学研究以了解分子相互作用。例如,对 5-溴-1-(4-溴苯基)异靛红(一种相关化合物)的分子和晶体结构进行了分析,从而深入了解了弱分子间相互作用 (El-Hiti 等人,2018)。
电环化反应
它在通过多米诺反应合成 2-溴-1-芳基取代的茚中发挥作用。这些反应在各种功能化化学结构的合成中很重要,突出了该化合物有机合成和化学工程中的多功能性 (Rosocha & Batey,2013)。
茚基化合物制备
5-溴-2,3-二氢-1H-茚在制备茚基钼 (II) 和钨 (II) 化合物中至关重要。这些化合物在各种化学反应中都有应用,并且可能对催化和材料科学有用 (Honzíček 等人,2010)。
合成构件
源自 5-溴-2,3-二氢-1H-茚的多溴化化合物可用作多功能合成构件。它们用于获得各种茚和茚并烯衍生物,它们在光物理学和材料化学中有应用 (Iwata 等人,2022)。
有机化学研究
该化合物用于研究亲电加成到烯烃等有机化学过程,这对于理解有机合成中的反应机理至关重要 (Dewar & Fahey,1963)。
作用机制
安全和危害
属性
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-54-9 | |
| Record name | 6134-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-bromoindane a useful starting material in organic synthesis?
A1: 5-bromoindane serves as a valuable precursor in organic synthesis due to the presence of the bromine atom. This bromine atom can be readily substituted with other functional groups through various chemical reactions. Additionally, the presence of the indane ring system makes it a suitable building block for synthesizing more complex molecules, particularly those with biological relevance. In the context of the research paper [], 5-bromoindane is used as a starting point to synthesize 3,5-dibromoinden-1-one.
Q2: Can you elaborate on the role of 5-bromoindane in the synthesis of 3,5-dibromoinden-1-one as described in the research?
A2: The synthesis of 3,5-dibromoinden-1-one from 5-bromoindane involves a two-step process described in the paper []. Firstly, 5-bromoindane is reacted with ethylene glycol to protect the ketone group, forming a cyclic ketal intermediate. This protection is crucial to avoid unwanted side reactions during the subsequent bromination step. Secondly, the protected intermediate undergoes bromination under photochemical conditions, leading to the addition of a second bromine atom to the molecule. Finally, the protecting group is removed, yielding the desired product, 3,5-dibromoinden-1-one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)






![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
